molecular formula C11H18O3 B13983579 4-Oxo-cyclohexyl 2,2-dimethylpropanoate

4-Oxo-cyclohexyl 2,2-dimethylpropanoate

Cat. No.: B13983579
M. Wt: 198.26 g/mol
InChI Key: GIZILHSFFFPQMB-UHFFFAOYSA-N
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Description

4-Oxo-cyclohexyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₁₁H₁₈O₃ It is characterized by a cyclohexane ring with a ketone group at the 4-position and an ester group at the 2-position of a 2,2-dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another approach involves the use of 4-oxocyclohexanecarboxylic acid chloride, which reacts with 2,2-dimethylpropanol in the presence of a base such as pyridine. This method often provides higher yields and greater purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclohexyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 4-hydroxycyclohexyl 2,2-dimethylpropanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Oxo-cyclohexyl 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing 4-oxocyclohexanecarboxylic acid and 2,2-dimethylpropanol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Oxocyclohexanecarboxylic acid: Lacks the ester group but shares the ketone functionality.

    2,2-Dimethylpropanoic acid: Contains the same alkyl group but lacks the cyclohexane ring and ketone group.

    Cyclohexanone: Contains the cyclohexane ring with a ketone group but lacks the ester functionality.

Uniqueness

4-Oxo-cyclohexyl 2,2-dimethylpropanoate is unique due to the combination of a cyclohexane ring, a ketone group, and an ester group

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4-oxocyclohexyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H18O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h9H,4-7H2,1-3H3

InChI Key

GIZILHSFFFPQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1CCC(=O)CC1

Origin of Product

United States

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